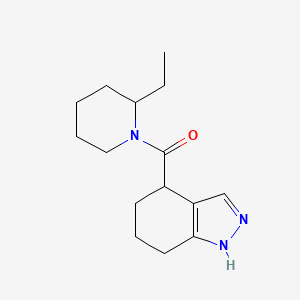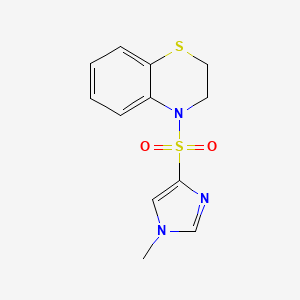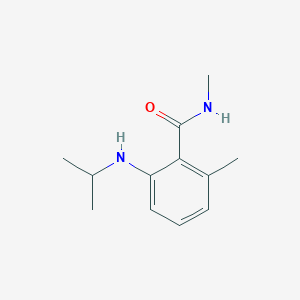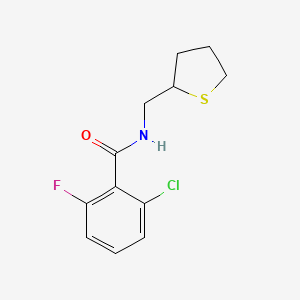![molecular formula C17H20N2O B7583132 7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have interesting properties that make it a promising candidate for the development of new drugs.4]nonane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have an inhibitory effect on the activity of certain viruses and bacteria.
Biochemical and Physiological Effects:
7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane has been found to have a number of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of certain cytokines that are involved in the inflammatory response. It has also been found to have an inhibitory effect on the replication of certain viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane in lab experiments is that it has been found to have a good safety profile. It has also been reported to have a good solubility in water, which makes it easier to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane. One possible direction is to investigate its potential use in the treatment of other diseases, such as viral infections and autoimmune diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, further research could be done to optimize the synthesis method of this compound, in order to increase the yield and purity of the product.
Synthesemethoden
The synthesis of 7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane involves the reaction of 4-methylquinoline-2-carbaldehyde with 2-amino-1,3-propanediol in the presence of acetic acid and water. The reaction mixture is then heated under reflux for several hours to yield the desired product. This method has been reported to have a good yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have antimicrobial, antiviral, and anticancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-(4-methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-10-16(18-15-5-3-2-4-14(13)15)19-8-6-17(11-19)7-9-20-12-17/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQODEYFRLQFFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCC4(C3)CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)





![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)

![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)